molecular formula C16H10S2 B14060676 2,3'-Bi-1-benzothiophene CAS No. 65689-54-5

2,3'-Bi-1-benzothiophene

Cat. No.: B14060676
CAS No.: 65689-54-5
M. Wt: 266.4 g/mol
InChI Key: PIHUHJHMTOJUOM-UHFFFAOYSA-N
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Description

2,3’-Bibenzo[b]thiophene is a heterocyclic compound that consists of two benzene rings fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Bibenzo[b]thiophene typically involves coupling reactions and electrophilic cyclization reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . Another approach involves the use of aryne intermediates with alkynyl sulfides .

Industrial Production Methods: Industrial production methods for 2,3’-Bibenzo[b]thiophene are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial production, involving similar reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2,3’-Bibenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene or benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups like halides or amines.

Mechanism of Action

The mechanism of action of 2,3’-Bibenzo[b]thiophene and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as agonists for the stimulator of interferon genes (STING) pathway, which triggers immune responses by activating the IRF and NF-κB pathways . This leads to the production of type I interferons and proinflammatory cytokines, which are crucial for antitumor and antiviral responses.

Comparison with Similar Compounds

Uniqueness: 2,3’-Bibenzo[b]thiophene is unique due to its specific fusion of two benzene rings to a thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.

Properties

CAS No.

65689-54-5

Molecular Formula

C16H10S2

Molecular Weight

266.4 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)-1-benzothiophene

InChI

InChI=1S/C16H10S2/c1-3-7-14-11(5-1)9-16(18-14)13-10-17-15-8-4-2-6-12(13)15/h1-10H

InChI Key

PIHUHJHMTOJUOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CSC4=CC=CC=C43

Origin of Product

United States

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